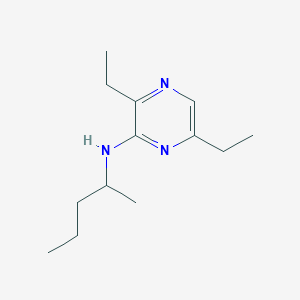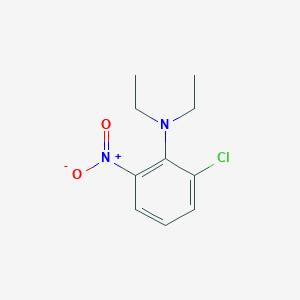![molecular formula C16H10ClN3O B13114482 2-(4-Chlorophenyl)-2,5-dihydropyrazolo[3,4-c]quinolin-4-one](/img/structure/B13114482.png)
2-(4-Chlorophenyl)-2,5-dihydropyrazolo[3,4-c]quinolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenyl)-2,5-dihydropyrazolo[3,4-c]quinolin-4-one is a heterocyclic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its fused ring structure, which includes a pyrazole ring and a quinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2,5-dihydropyrazolo[3,4-c]quinolin-4-one typically involves the condensation of 2-aminoaryl acrylates or 2-aminochalcones with tosylmethyl isocyanide (TosMIC) under basic conditions
Industrial Production Methods
Industrial production of this compound may involve the use of ultrasonic-assisted synthesis techniques to enhance reaction efficiency and yield . This method utilizes ultrasonic waves to accelerate the reaction process, resulting in higher yields and reduced reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Chlorophenyl)-2,5-dihydropyrazolo[3,4-c]quinolin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the chlorophenyl group or the pyrazole ring, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced pyrazoloquinoline derivatives.
Substitution: Formation of substituted pyrazoloquinoline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(4-Chlorophenyl)-2,5-dihydropyrazolo[3,4-c]quinolin-4-one has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-(4-Chlorophenyl)-2,5-dihydropyrazolo[3,4-c]quinolin-4-one involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological activities . The compound’s structure allows it to interact with cellular components, potentially disrupting normal cellular functions and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline Derivatives: These compounds share the quinoline ring structure and exhibit similar biological activities.
Quinazolinone Derivatives: These compounds have a similar fused ring structure and are known for their diverse biological activities.
Pyrazole Derivatives: These compounds contain the pyrazole ring and are studied for their pharmacological properties.
Uniqueness
2-(4-Chlorophenyl)-2,5-dihydropyrazolo[3,4-c]quinolin-4-one is unique due to its specific fused ring structure and the presence of the 4-chlorophenyl group
Eigenschaften
Molekularformel |
C16H10ClN3O |
|---|---|
Molekulargewicht |
295.72 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-5H-pyrazolo[3,4-c]quinolin-4-one |
InChI |
InChI=1S/C16H10ClN3O/c17-10-5-7-11(8-6-10)20-9-13-12-3-1-2-4-14(12)18-16(21)15(13)19-20/h1-9H,(H,18,21) |
InChI-Schlüssel |
AXFIIVHPUHXMCS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CN(N=C3C(=O)N2)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


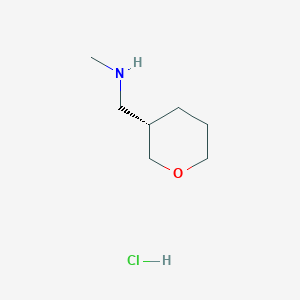
![1,3,4,7-Tetramethylpyrrolo[1,2-A]pyrazine](/img/structure/B13114406.png)

![rel-(1R,4R)-Bicyclo[2.2.1]hept-5-en-2-ylmethanol](/img/structure/B13114416.png)
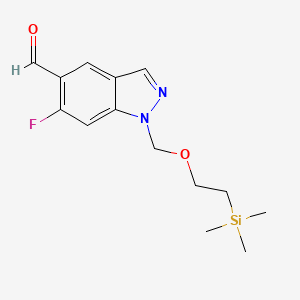
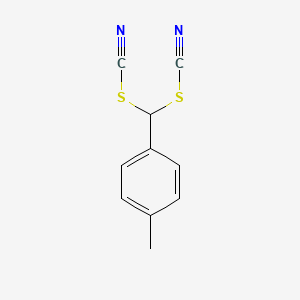
![2,5-Dioxaspiro[3.5]nonan-8-one](/img/structure/B13114432.png)
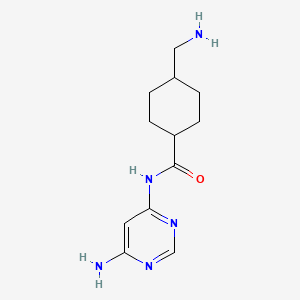


![5-Fluoro-N,2-dimethyl-N'-((6-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-yl)methylene)benzenesulfonohydrazide](/img/structure/B13114456.png)
